molecular formula C10H12NOP B13923159 7-(Dimethylphosphinyl)-1H-indole

7-(Dimethylphosphinyl)-1H-indole

Cat. No.: B13923159
M. Wt: 193.18 g/mol
InChI Key: LVYCXNGJZUHWSL-UHFFFAOYSA-N
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Description

7-(Dimethylphosphinyl)-1H-indole is an organophosphorus compound characterized by the presence of a dimethylphosphinyl group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylphosphinyl)-1H-indole typically involves the reaction of indole with dimethylphosphinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Dimethylphosphinyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

7-(Dimethylphosphinyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 7-(Dimethylphosphinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

    Dimethylphenylphosphine: An organophosphorus compound with a similar phosphinyl group but attached to a phenyl ring.

    Dimethylphosphine: A simpler compound with only two methyl groups attached to the phosphorus atom.

Uniqueness: 7-(Dimethylphosphinyl)-1H-indole is unique due to the presence of the indole ring, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds. The indole ring allows for additional interactions and reactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C10H12NOP

Molecular Weight

193.18 g/mol

IUPAC Name

7-dimethylphosphoryl-1H-indole

InChI

InChI=1S/C10H12NOP/c1-13(2,12)9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,1-2H3

InChI Key

LVYCXNGJZUHWSL-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=CC2=C1NC=C2

Origin of Product

United States

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